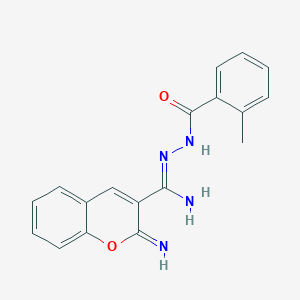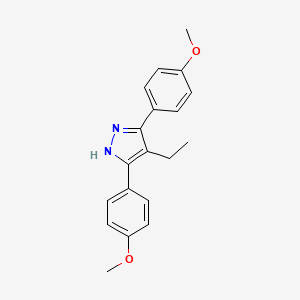![molecular formula C12H10N2O6 B2593985 Acide [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acétique CAS No. 2257-68-3](/img/structure/B2593985.png)
Acide [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is a complex organic compound with a unique structure that includes a phthalazinone core and carboxymethoxy and acetic acid functional groups
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical research.
Medicine
In medicine, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mécanisme D'action
Target of Action
It is known that many compounds with similar structures target enzymes such as aldose reductase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .
Analyse Biochimique
Biochemical Properties
[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This interaction suggests that [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid may influence glucose metabolism and related biochemical pathways. Additionally, it may interact with other proteins involved in oxidative stress responses, given its structural similarity to other known biochemical modulators.
Cellular Effects
The effects of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid can modulate the expression of genes related to antioxidant defenses, thereby impacting cellular metabolism and overall cell function . Its role in modulating gene expression highlights its potential as a therapeutic agent in conditions characterized by oxidative stress.
Molecular Mechanism
At the molecular level, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of aldose reductase, thereby reducing the conversion of glucose to sorbitol and mitigating the accumulation of sorbitol in cells . This inhibition can prevent cellular damage associated with hyperglycemia. Additionally, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid may influence other molecular pathways by modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid can sustain its biochemical activity, making it a reliable agent for prolonged experimental use. Its effects on cellular function may vary depending on the duration of exposure, with potential cumulative impacts on gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects on glucose metabolism and oxidative stress markers . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These adverse effects could include disruptions in normal cellular functions and metabolic imbalances. Therefore, careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is involved in several metabolic pathways. It primarily affects the polyol pathway by inhibiting aldose reductase This inhibition reduces the flux of glucose through this pathway, thereby decreasing the production of sorbitol and its associated osmotic stress
Transport and Distribution
Within cells and tissues, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure its effective localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes like aldose reductase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding its subcellular distribution helps in elucidating its precise mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the carboxymethoxy group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone derivatives: These compounds share the phthalazinone core and may have similar chemical properties.
Carboxymethoxy derivatives: These compounds contain the carboxymethoxy group and may have similar reactivity.
Acetic acid derivatives: These compounds contain the acetic acid moiety and may have similar applications.
Uniqueness
[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications, as it can offer advantages over other similar compounds in terms of reactivity, stability, and functionality.
Propriétés
IUPAC Name |
2-[4-(carboxymethoxy)-1-oxophthalazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-9(16)5-14-12(19)8-4-2-1-3-7(8)11(13-14)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZNBABOHXYKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)
![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)
![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2593914.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)


![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)

